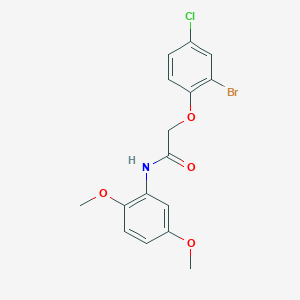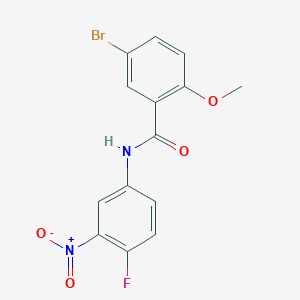
2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide, also known as BR-16A, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. Additionally, 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as inhibit the growth and proliferation of cancer cells. Additionally, 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In models of neurodegenerative diseases, 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been shown to protect against neuronal damage and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide is its versatility in scientific research. It has been studied for its potential in a variety of diseases and conditions, making it a valuable tool for researchers. Additionally, the synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been optimized to produce high yields and purity, making it a reliable option for scientific experimentation. One limitation of 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide is its potential toxicity, which must be carefully monitored in animal models and clinical trials.
Future Directions
There are many potential future directions for the use of 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide in scientific research. One area of interest is its potential as a therapeutic agent in cancer treatment, particularly in combination with other chemotherapy drugs. Additionally, 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has shown promise in the treatment of neurodegenerative diseases, and further research is needed to determine its potential as a neuroprotective agent. Finally, the potential use of 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide in the treatment of metabolic disorders, such as diabetes, warrants further investigation.
Synthesis Methods
2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide can be synthesized through a series of chemical reactions, starting with the reaction of 2,5-dimethoxyaniline with 2,4-dichlorophenol. This intermediate is then reacted with N-bromoacetamide to produce 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide. The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been optimized to produce high yields and purity, making it a viable option for scientific research.
Scientific Research Applications
2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been studied for its potential as a therapeutic agent in a variety of diseases and conditions, including cancer, diabetes, and neurodegenerative disorders. It has been shown to have anti-tumor properties, as well as anti-inflammatory and antioxidant effects. Additionally, 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been studied for its potential as a neuroprotective agent, with promising results in animal models of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO4/c1-21-11-4-6-15(22-2)13(8-11)19-16(20)9-23-14-5-3-10(18)7-12(14)17/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGBUBCDJDFDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6083450.png)
![2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6083457.png)
![5-{4-[(2,4-dimethylphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6083460.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6083463.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6083482.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6083485.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-1H-indole-3-carboxamide](/img/structure/B6083488.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B6083493.png)
![N-(2,4-dimethylphenyl)-2-methyl-4-[4-(methylthio)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B6083499.png)
![1'-[(1-cyclopentyl-6-oxo-3-piperidinyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6083504.png)

![2-[(2-fluorobenzoyl)amino]-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6083532.png)
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6083541.png)
